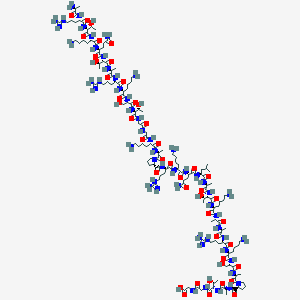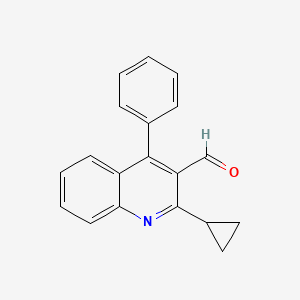
Histone H3 (1-34)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histone peptide. Substrate for methyltransferase/demethylase enzymes. Peptide derived from human histone isotype 3.1.
Applications De Recherche Scientifique
Epigenetic Patterns and Transcriptional Regulation Histone H3.3, a variant of histone H3, plays a significant role in the profiling of epigenetic patterns, particularly in active genes and transposons. It is notably involved in the deposition and inheritance of actively modified H3.3 in regulatory regions, which is essential for maintaining transcriptionally active chromatin (Mito, Henikoff, & Henikoff, 2005).
Histone Replacement and Chromatin Assembly The histone variant H3.3 is implicated in histone replacement at active genes and promoters. Its role in the epigenetic transmission of active chromatin states is highly conserved, indicating its importance in gene regulation and chromatin dynamics (Szenker, Ray-Gallet, & Almouzni, 2011).
DNA Methylation Markers Methylation of histone H3 at specific lysine residues (e.g., H3 Lys9) is a critical marker for DNA methylation, which is essential for regulating gene expression and maintaining genomic integrity (Tamaru et al., 2003).
Histone Variants and Cellular Processes Variants of histone H3, like H3V, are critical in transcriptional activation and repression, DNA repair, and chromosome segregation. These variants are crucial for understanding the evolutionary implications of chromatin structure and function (Lowell & Cross, 2004).
Indexing Mammalian Genomes The concept of the "H3 barcode hypothesis" suggests that mammalian histone H3 variants exhibit distinct posttranslational signatures, influencing epigenetic states and cellular differentiation (Hake & Allis, 2006).
Replication-Independent Nucleosome Assembly Histone H3.3 is uniquely deposited in chromatin at specific loci, such as active rDNA arrays, through a replication-independent mechanism. This process is essential for the immediate activation of genes silenced by histone modification (Ahmad & Henikoff, 2002).
Histone Chaperones and Nucleosome Assembly Different histone H3 variants are deposited into chromatin via distinct pathways, involving specific histone chaperones. Understanding these pathways provides insights into nucleosome formation and the maintenance of epigenetic information (Tagami, Ray-Gallet, Almouzni, & Nakatani, 2004).
Phosphorylation and Chromosome Function Specific phosphorylation of histone H3 variants plays unique roles in chromosome function during cell division, distinct from their roles in gene activation (Hake et al., 2005).
Developmental and Reproductive Roles Histone H3.3 variants have crucial roles in growth, gametogenesis, and fertilization. Mutations in genes encoding these variants reveal their essential functions in development and highlight developmental processes particularly susceptible to H3.3 deficiency (Tang et al., 2015).
Mitotic Chromatin Dynamics The modification of histone H3, such as phosphorylation during mitosis, is key to understanding chromatin dynamics and gene expression control during cell division (Hirota et al., 2005).
Propriétés
Formule moléculaire |
C144H260N54O44 |
|---|---|
Poids moléculaire |
3451.98 |
Nom IUPAC |
2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C144H260N54O44/c1-69(2)62-95(129(231)172-74(7)115(217)193-109(81(14)204)137(239)187-84(35-17-23-51-146)118(220)171-71(4)112(214)170-72(5)113(215)179-89(40-28-56-162-141(154)155)121(223)182-86(37-19-25-53-148)124(226)190-96(67-199)130(232)176-77(10)140(242)197-60-32-44-98(197)132(234)173-75(8)116(218)192-106(78(11)201)134(236)169-64-103(209)167-66-105(211)212)189-126(228)93(46-48-100(152)206)184-119(221)85(36-18-24-52-147)181-123(225)91(42-30-58-164-143(158)159)186-133(235)99-45-33-61-198(99)139(241)76(9)175-117(219)83(34-16-22-50-145)177-104(210)65-166-102(208)63-168-135(237)107(79(12)202)194-131(233)97(68-200)191-125(227)87(38-20-26-54-149)183-122(224)90(41-29-57-163-142(156)157)180-114(216)73(6)174-136(238)108(80(13)203)195-128(230)94(47-49-101(153)207)185-120(222)88(39-21-27-55-150)188-138(240)110(82(15)205)196-127(229)92(178-111(213)70(3)151)43-31-59-165-144(160)161/h69-99,106-110,199-205H,16-68,145-151H2,1-15H3,(H2,152,206)(H2,153,207)(H,166,208)(H,167,209)(H,168,237)(H,169,236)(H,170,214)(H,171,220)(H,172,231)(H,173,234)(H,174,238)(H,175,219)(H,176,232)(H,177,210)(H,178,213)(H,179,215)(H,180,216)(H,181,225)(H,182,223)(H,183,224)(H,184,221)(H,185,222)(H,186,235)(H,187,239)(H,188,240)(H,189,228)(H,190,226)(H,191,227)(H,192,218)(H,193,217)(H,194,233)(H,195,230)(H,196,229)(H,211,212)(H4,154,155,162)(H4,156,157,163)(H4,158,159,164)(H4,160,161,165)/t70-,71-,72-,73-,74-,75-,76-,77-,78+,79+,80+,81+,82+,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,106-,107-,108-,109-,110-/m0/s1 |
SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(C)C(=O)NC(C(C)O)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





